Cinnamedrine is a chemical compound with the International Union of Pure and Applied Chemistry name 2-[methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol. Its chemical structure and properties position it within the class of phenethylamines, which are known for their stimulant effects. Cinnamedrine is primarily synthesized from ephedrine, a well-known compound used in various pharmaceutical applications.
Cinnamedrine is classified as an organic compound with a specific focus on its role in medicinal chemistry. It is derived from ephedrine, which is a naturally occurring alkaloid found in plants of the Ephedra genus. The compound has garnered attention due to its potential applications in pharmacology and organic synthesis.
Cinnamedrine can be synthesized through a reaction between ephedrine and cinnamyl bromide. This reaction involves the substitution of the hydroxyl group in ephedrine with the cinnamyl group from cinnamyl bromide, leading to the formation of cinnamedrine. The process can be summarized as follows:
Cinnamedrine has a molecular formula of and a molecular weight of 281.4 g/mol. The compound features a complex structure characterized by multiple aromatic rings, an amino group, and a hydroxyl group.
The structure can be visualized as having two phenyl groups connected through a propene chain to an amino alcohol framework.
Cinnamedrine undergoes several types of chemical reactions, which are crucial for its functional applications in organic synthesis:
These reactions are vital for modifying the compound's structure to enhance its biological activity or to create new compounds with desired properties.
The mechanism of action for cinnamedrine is closely related to its structural features, particularly its ability to interact with adrenergic receptors in the body. As a phenethylamine derivative, it may exhibit stimulant effects similar to those of ephedrine:
Cinnamedrine exhibits several notable physical and chemical properties:
These properties are critical for its use in laboratory settings and pharmaceutical formulations.
Cinnamedrine has potential applications in various scientific fields:
Cinnamedrine (chemical name: 2-[methyl-[(E)-3-phenylprop-2-enyl]amino]-1-phenylpropan-1-ol) is a synthetic sympathomimetic amine with the molecular formula C₁₉H₂₃NO and a molecular weight of 281.399 g/mol. Structurally, it features a phenylethanolamine core modified with a methyl-cinnamyl substitution on the nitrogen atom, distinguishing it from its parent compound ephedrine. Early pharmacological studies characterized cinnamedrine as a sympathomimetic agent capable of stimulating adrenergic receptors, leading to smooth muscle relaxation—particularly in the uterine tract. This relaxation mechanism was attributed to its direct action on uterine β-adrenergic receptors, reducing spasmodic contractions. Additionally, researchers identified mild local anesthetic properties in cinnamedrine, though these were secondary to its primary spasmolytic effects. The compound's physicochemical properties, including its stereochemistry and solubility profile, were established during this period, laying the groundwork for its pharmaceutical formulations [1] [5].
Table 1: Physicochemical Properties of Cinnamedrine
Property | Value |
---|---|
Chemical Formula | C₁₉H₂₃NO |
Molar Mass | 281.399 g·mol⁻¹ |
IUPAC Name | 2-[methyl-[(E)-3-phenylprop-2-enyl]amino]-1-phenylpropan-1-ol |
Other Names | Cinnamylephedrine; N-Cinnamylephedrine |
CAS Number | 14814-87-2 |
Cinnamedrine gained prominence in the mid-20th century as a key active ingredient in over-the-counter (OTC) formulations for menstrual discomfort, most notably in the Midol product line. During the 1960s–1980s, Midol leveraged cinnamedrine hydrochloride as an antispasmodic component in multi-ingredient preparations aimed at relieving dysmenorrhea symptoms. A representative formulation from this era contained:
Manufacturers like Glenbrook Laboratories marketed these combinations for "fast relief of Cramps, Headache, 'Blues,' Pre-Menstrual Tension, [and] Low Backache" at the first sign of menstrual distress. The therapeutic rationale centered on cinnamedrine's ability to alleviate uterine spasms synergistically with the analgesics' pain-modifying effects. This positioned Midol as a specialized OTC option distinct from general analgesics. By the 1980s, Midol formulations evolved, but cinnamedrine remained a defining component until its eventual discontinuation [1] [3] [8].
Table 2: Evolution of Midol Formulations Containing Cinnamedrine
Era | Key Active Ingredients | Primary Indications |
---|---|---|
1960s–1970s | Cinnamedrine HCl, Aspirin, Phenacetin, Caffeine | Cramps, Headache, Backache, "Blues" |
1980s | Cinnamedrine-based combinations | Dysmenorrhea, premenstrual tension |
Post-1980s | Acetaminophen, Pamabrom, Ibuprofen (cinnamedrine removed) | Pain, bloating, water retention |
The decline of cinnamedrine in OTC formulations resulted from converging factors:
Theoretical Modern ApplicationsWhile no longer clinically used, cinnamedrine's physicochemical profile suggests hypothetical applications in advanced drug delivery systems. Its moderate hydrophobicity and amine functionality could support encapsulation in:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7